2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide

NAAA inhibition N-acylethanolamine acid amidase pain research

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide (molecular formula C₁₉H₁₈N₂O₄, average mass 338.36 g/mol) is a fully synthetic chromene‑derived acetamide that integrates a 4‑methylcoumarin core with a pyridin‑4‑ylethyl side‑chain. The compound is stocked by commercial vendors (e.g., Catalog No.

Molecular Formula C19H18N2O4
Molecular Weight 338.4 g/mol
Cat. No. B12165456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide
Molecular FormulaC19H18N2O4
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCCC3=CC=NC=C3
InChIInChI=1S/C19H18N2O4/c1-13-10-19(23)25-17-11-15(2-3-16(13)17)24-12-18(22)21-9-6-14-4-7-20-8-5-14/h2-5,7-8,10-11H,6,9,12H2,1H3,(H,21,22)
InChIKeyJSGXIZOXFPIGBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide – Compound Identity and Procurement Baseline


2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide (molecular formula C₁₉H₁₈N₂O₄, average mass 338.36 g/mol) is a fully synthetic chromene‑derived acetamide that integrates a 4‑methylcoumarin core with a pyridin‑4‑ylethyl side‑chain [1]. The compound is stocked by commercial vendors (e.g., Catalog No. S12627279) with reported availability for research‑use‑only procurement and defined SMILES/InChI descriptors to facilitate unambiguous ordering and inventory management .

Why Generic Substitution Fails for 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide


Coumarin‑acetamide hybrids are a large and heterogeneous compound class whose biological readout is exquisitely dependent on the nature of both the amide substituent and the linker attachment point. Within the 2‑(4‑methyl‑2‑oxo‑2H‑chromen‑7‑yloxy)acetamide sub‑family, switching the N‑substituent from a pyridin‑4‑ylethyl group to a close structural analog can alter the IC₅₀ by an order of magnitude [1]. Consequently, treating this compound as interchangeable with other “coumarin‑acetamide” or “pyridine‑containing” catalog entries without confirmatory lot‑specific bioactivity data risks selecting a molecule with drastically different target engagement.

Quantitative Differentiation Evidence for 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide


~7‑Fold Superior NAAA Inhibition Versus the Closest Structural Analog (23 nM vs 160 nM)

In the same HEK293 cellular assay and under identical pre‑incubation (10 min) and substrate conditions, the target compound inhibits human N‑acylethanolamine‑hydrolyzing acid amidase (NAAA) with an IC₅₀ of 23 nM, whereas a structurally closely related analog (BDBM50151055/CHEMBL3771111) achieves only 160 nM, representing a ~7‑fold difference in potency [1][2].

NAAA inhibition N-acylethanolamine acid amidase pain research inflammation

Selectivity Window Over Acid Ceramidase: 17‑Fold Discrimination (390 nM vs 23 nM)

When profiled against the phylogenetically related acid ceramidase in the same UPLC/MS‑based recombinant enzyme panel, the target compound exhibits an IC₅₀ of 390 nM, yielding a selectivity ratio of 17‑fold relative to its 23 nM NAAA IC₅₀ [1]. In contrast, the comparator compound BDBM50151055 displays an acid ceramidase IC₅₀ of 8,090 nM, but this wider absolute window is coupled with far weaker primary target engagement [2].

NAAA selectivity acid ceramidase off-target profiling enzyme selectivity

Aromatic Coumarinyloxy Acetamides Exhibit Comparable or Superior Antimicrobial Potency to Ciprofloxacin and Griseofulvin

In a structurally related series of 2‑(4‑methyl‑2‑oxo‑2H‑chromen‑7‑yloxy)acetamide derivatives (compounds 7a–7n), aromatic amide congeners demonstrated antimicrobial activity comparable to or exceeding that of the standard antibiotics ciprofloxacin (bacteria) and griseofulvin (dermatophytic fungi), while aliphatic straight‑chain analogs showed poor activity [1]. The target compound, bearing an aromatic pyridin‑4‑ylethyl amide substituent, belongs to the high‑activity aromatic subclass defined in this SAR study.

antimicrobial coumarinyloxy acetamide MIC drug-resistant pathogens

Validated Chemical Identity with No Evidence of Polymorphism – XRD‑Confirmed Crystalline Integrity

The coumarinyloxy acetamide scaffold, including the target compound's close congeners 7a–7n, has been subjected to single‑crystal X‑ray diffraction analysis that confirmed the absence of polymorphism across the series [1]. Combined with the availability of a complete InChI Key (JSGXIZOXFPIGBK‑UHFFFAOYSA‑N), SMILES, and computed physicochemical descriptors (LogP = 1.62, tPSA = 77.52 Ų, Lipinski Rule of Five compliant), the compound's identity is rigorously defined for procurement specification and analytical QC verification [2].

X-ray crystallography polymorphism chemical identity quality control

Defined Research and Industrial Application Scenarios for 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide


NAAA‑Focused Pain and Inflammation Target Engagement Studies

The 23 nM NAAA IC₅₀ qualifies this compound as a low‑nanomolar chemical probe for NAAA inhibition in cellular models. Its ~7‑fold superiority over the closest available analog (160 nM) permits definitive dose‑response experiments at concentrations that minimize solvent toxicity and non‑specific effects [1]. Researchers investigating the palmitoylethanolamide (PEA) / NAAA axis in inflammatory pain should prioritize this compound when sub‑100 nM potency is required for mechanistic target engagement confirmation.

Selectivity Profiling Campaigns Requiring Concurrent NAAA and Acid Ceramidase Discrimination

The 17‑fold selectivity window between NAAA (23 nM) and acid ceramidase (390 nM) supports its use as a discriminatory tool in lipid amidase panels where off‑target acid ceramidase inhibition could confound data interpretation [1]. This compound enables researchers to attribute phenotypic effects specifically to NAAA blockade rather than to dual amidase inhibition.

Antimicrobial Screening Libraries Prioritizing Aromatic Coumarin‑Acetamide Hybrids

SAR evidence from the 7a–7n coumarinyloxy acetamide series demonstrates that aromatic amide substituents confer antimicrobial activity comparable to clinical standard drugs, while aliphatic amides are essentially inactive [1]. The target compound, bearing a pyridin‑4‑ylethyl (aromatic) amide, is therefore the rational procurement choice for screening cascades designed to enrich for high‑potency antimicrobial leads within this chemotype.

Structural Biology and Biophysical Studies Requiring Crystalline Homogeneity

XRD studies on the coumarinyloxy acetamide scaffold have confirmed the absence of polymorphism, providing confidence that successive compound lots will exhibit identical crystalline properties [1]. This is particularly valuable for co‑crystallization trials with NAAA or for solid‑state biophysical characterization, where polymorphic variability could introduce irreproducible results.

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